Columbinic acid

Overview

Description

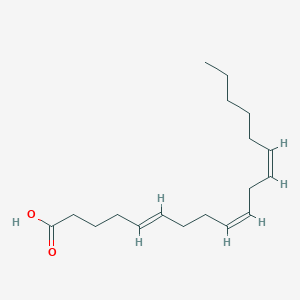

Columbinic acid, also known as Pinolenic acid, is a polyunsaturated fatty acid (PUFA) with 18 carbon atoms and three trans double bonds . It is found in Siberian Pine nuts, Korean Pine nuts, and the seeds of other pines . The highest percentage of pinolenic acid is found in Siberian pine nuts and the oil produced from them .

Molecular Structure Analysis

Columbinic acid has a molecular weight of 278.4296 g/mol and a molecular formula of C18H30O2 . The molecule contains a total of 49 bonds, including 19 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .

Physical And Chemical Properties Analysis

Columbinic acid, being a carboxylic acid, shares some common properties with other carboxylic acids. These include the ability to form hydrogen bonds, which gives carboxylic acids higher boiling points than similar hydrocarbons or alcohols . More specific physical and chemical properties of Columbinic acid are not detailed in the search results.

Scientific Research Applications

Marine Bioactive Compounds

Columbinic acid is found in marine animals, particularly in nudibranch mollusks . These mollusks are not protected by a shell and produce chemicals for various ecological uses, including defense against predators . The unique fatty acid composition of these mollusks, including columbinic acid, is determined by food supply, inherent biosynthetic activities, and intracellular symbiotic microorganisms .

Metabolic Transformations

The metabolism of columbinic acid by various fatty acid oxidizing enzyme systems has been studied . A cyclooxygenase product, 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid, was formed nearly quantitatively by ram seminal vesicle microsomes and in small amounts by washed human platelets .

Topical Application

Topical application of the major lipoxygenase product to paws of essential fatty acid-deficient rats resulted in nearly as complete resolution of the scaly dermatitis as did the application of columbinic acid itself . The cyclooxygenase product was not at all effective .

Mechanism of Action

Target of Action

The primary targets of columbinic acid are various fatty acid oxidizing enzyme systems . These enzyme systems play a crucial role in the metabolism of fatty acids, which are essential components of cell membranes and serve as a major energy source.

Mode of Action

Columbinic acid interacts with its targets, the fatty acid oxidizing enzyme systems, leading to the formation of different metabolites . A cyclooxygenase product, 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid, is formed nearly quantitatively by ram seminal vesicle microsomes and in small amounts by washed human platelets . The major lipoxygenase product from washed human platelets, soybean lipoxygenase, and neonatal rat epidermal homogenate is 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid .

Biochemical Pathways

The metabolism of columbinic acid involves the transformation of the compound by various fatty acid oxidizing enzyme systems . This process leads to the formation of different metabolites, each with its own unique properties and effects. These metabolites then participate in various biochemical pathways, affecting the function of cells and tissues.

Pharmacokinetics

The formation of its metabolites suggests that it is metabolized by fatty acid oxidizing enzyme systems

Result of Action

The action of columbinic acid results in the formation of different metabolites, which have various effects on cells and tissues . For instance, the topical application of the major lipoxygenase product to the paws of essential fatty acid-deficient rats resulted in nearly complete resolution of the scaly dermatitis, similar to the application of columbinic acid itself .

properties

IUPAC Name |

(5E,9Z,12Z)-octadeca-5,9,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHFNIKBKZGRP-OXXZWVFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2S,8S,11R,12S,15S)-8-butan-2-yl-21-hydroxy-2-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1246354.png)

![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)

![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)

![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol](/img/structure/B1246370.png)